1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid is a compound with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a quinoline ring system and a piperidine carboxylic acid moiety .
Preparation Methods
The synthesis of 1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3-methylquinoline followed by the coupling with piperidine-4-carboxylic acid . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows for strong binding interactions, while the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:
3-Methyl-8-quinolinesulfonic acid: Similar quinoline structure but lacks the piperidine carboxylic acid moiety.
Argatroban Impurity 7: Contains a piperidine carboxylic acid but differs in the substituents on the quinoline ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-(3-methylquinolin-8-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-9-13-3-2-4-14(15(13)17-10-11)23(21,22)18-7-5-12(6-8-18)16(19)20/h2-4,9-10,12H,5-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETBCPMIVJVANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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